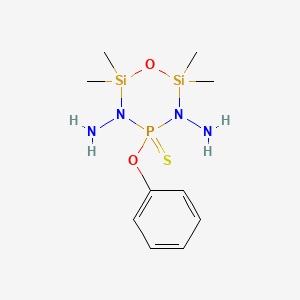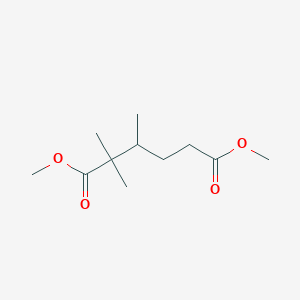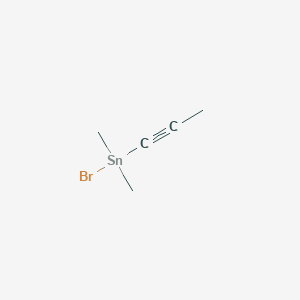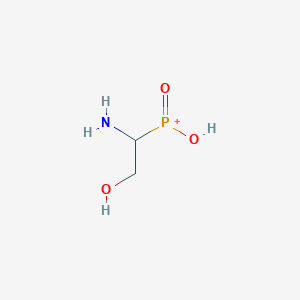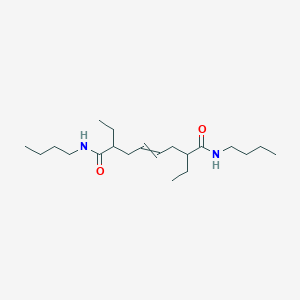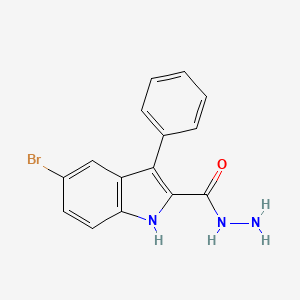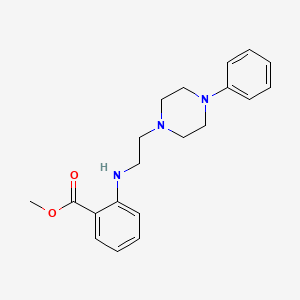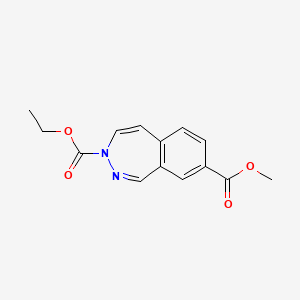![molecular formula C16H23ClN2O2 B14470297 N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide CAS No. 72084-88-9](/img/structure/B14470297.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced through nucleophilic substitution reactions using appropriate chlorinated reagents.
Attachment of the 2-Methoxybenzamide Moiety: The final step involves the coupling of the piperidine derivative with 2-methoxybenzamide using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide include:
Melperone: A piperidine derivative used as an antipsychotic.
Diphenidol: A piperidine derivative used as an antiemetic.
Dyclonine: A piperidine derivative used as a local anesthetic.
Eperisone: A piperidine derivative used as a muscle relaxant.
Cycrimine: A piperidine derivative used as an anticholinergic.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of the 3-chloropropyl group and the 2-methoxybenzamide moiety differentiates it from other piperidine derivatives and contributes to its specific applications and effects .
Propriétés
Numéro CAS |
72084-88-9 |
|---|---|
Formule moléculaire |
C16H23ClN2O2 |
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
N-[1-(3-chloropropyl)piperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-15-6-3-2-5-14(15)16(20)18-13-7-11-19(12-8-13)10-4-9-17/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,20) |
Clé InChI |
OEQODQMTSYQAAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



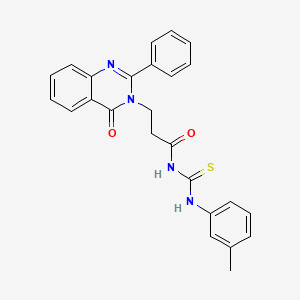

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)


